molecular formula C20H35NO8 B611256 TCO-PEG4-Acid

TCO-PEG4-Acid

Cat. No.: B611256
M. Wt: 417.5 g/mol
InChI Key: PSNKSDUNMXNXDE-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-Cyclooctene Core

The trans-cyclooctene (TCO) is a strained bicyclic alkene with a 4-membered ring fused to an 8-membered ring. Its conformational strain and electron-deficient nature drive rapid reactivity with electron-rich tetrazines via inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction forms a stable dihydropyridazine adduct without requiring catalysts, enabling bioorthogonal modifications in physiological environments.

PEG4 Spacer

The four-unit polyethylene glycol (PEG) chain serves as a hydrophilic linker, mitigating steric hindrance and improving aqueous solubility. Its flexibility enhances accessibility of the TCO group for reactions, while its hydrophilicity prevents aggregation of conjugates. The PEG spacer also reduces non-specific interactions with biomolecules, preserving the target-binding affinity of conjugated proteins or antibodies.

Terminal Carboxylic Acid

The carboxylic acid group provides a reactive site for covalent conjugation to amines via NHS (N-hydroxysuccinimide) esters or amide coupling. This enables site-specific attachment to lysine residues in proteins, peptides, or polymer scaffolds. The acid’s hydrophilicity further stabilizes the compound in aqueous buffers, ensuring compatibility with biological systems.

Historical Development and Emergence in Bioorthogonal Chemistry

The integration of TCO and PEG linkers into bioconjugation reagents emerged from early studies on strain-promoted cycloadditions. Key milestones include:

Year Development Impact
2008 Demonstration of TCO-tetrazine ligation with k₂ ~ 2,000 M⁻¹s⁻¹ Established TCO as a fast-reacting dienophile for bioorthogonal chemistry.
2013 Introduction of PEG linkers to enhance TCO reactivity Addressed non-reactive TCO masking on antibodies via hydrophilic spacers.
2015 Application in site-specific protein glycoconjugation Enabled precise modifications of recombinant proteins in vivo.
2020 Design of C₂-symmetric TCO linkers for cleavable drug conjugates Advanced targeted therapies with controlled drug release.

The compound’s evolution reflects advancements in addressing critical challenges in bioorthogonal chemistry, including reaction kinetics, solubility, and functional density.

Key Physicochemical Properties: Solubility, Reactivity, and Stability

Solubility and Hydrophilicity

This compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in water due to the PEG4 spacer. The hydrophilic PEG chain reduces hydrophobic interactions, enabling efficient conjugation in aqueous buffers without aggregation.

Property Value Reference
Molecular Weight 417.5 g/mol
XLogP3-AA 1.1
Hydrogen Bond Acceptors 8
Rotatable Bonds 17

Reactivity with Tetrazines

The TCO moiety reacts with tetrazines at unprecedented rates (k₂ > 10⁶ M⁻¹s⁻¹), outperforming other bioorthogonal pairs like azide-cyclooctyne. This rapid kinetics enables labeling at low concentrations (5–10 μM) within 30–60 minutes. The reaction proceeds in serum, cell lysate, and in vivo, making it ideal for pretargeted imaging and drug delivery.

Stability and Isomerization Resistance

This compound remains stable in aqueous buffers (pH 7.5) for weeks at 4°C. While trans-cyclooctene can isomerize to cis-cyclooctene in the presence of thiols or transition metals, the PEG spacer minimizes this risk by reducing interactions with reactive biomolecules. Serum stability studies confirm minimal isomerization over 24 hours, ensuring reliable bioorthogonal performance.

Properties

IUPAC Name

3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNKSDUNMXNXDE-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trans-Cyclooctene Activation

The trans-cyclooctene (TCO) core is typically synthesized via photoisomerization of cis-cyclooctene or purchased as a pre-functionalized intermediate. In one protocol, TCO is activated with an amine-reactive N-hydroxysuccinimide (NHS) ester group to facilitate coupling with PEG derivatives. For example, TCO-PEG12-NHS ester synthesis involves reacting TCO-amine with NHS-PEG12-acid using carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

PEG Spacer Incorporation

A tetraethylene glycol (PEG4) spacer is introduced to enhance solubility and reduce steric hindrance. This step involves nucleophilic substitution or amide bond formation between the activated TCO and PEG4-diamine. For instance, EvitaChem’s protocol couples trans-cyclooctene-amine with PEG4-diacid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling reagent in dimethylformamide (DMF). The reaction is monitored via thin-layer chromatography (TLC) to ensure complete conversion.

Carboxylic Acid Functionalization

The terminal hydroxyl group of PEG4 is oxidized to a carboxylic acid using Jones reagent (CrO3 in H2SO4) or TEMPO-mediated oxidation. Alternatively, a pre-synthesized PEG4-acid is directly conjugated to TCO-amine via amide bond formation. For example, Royal Society of Chemistry’s method employs boc-protected aminooxyacetic acid, which is deprotected and reacted with TCO-PEG4-amine under alkaline conditions.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents like DMF or acetonitrile (MeCN) are preferred for NHS ester reactions due to their ability to dissolve both hydrophobic TCO and hydrophilic PEG components. For example, a 1:1 mixture of MeCN and pyridine was used to achieve 85% yield in coupling boc-aminooxyacetic acid with PEG4 derivatives.

  • Temperature Control : Reactions are typically conducted at room temperature (20–25°C) to prevent NHS ester hydrolysis. Elevated temperatures (40°C) are reserved for sluggish reactions, such as tetrazine-TCO cycloadditions.

Stoichiometric Ratios

A 20-fold molar excess of NHS-PEG4-acid relative to TCO-amine is recommended to drive the reaction to completion. For instance, EvitaChem’s protocol uses 40 equivalents of NHS-PEG4-acid to achieve a TCO-to-PEG4 ratio of 27.2:1 in the final product. Excess reagent is removed via size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis.

Purification and Characterization

Purification Techniques

  • Desalting Columns : PD-10 columns with Sephadex G-25 resin effectively separate this compound from unreacted PEG or TCO precursors. For example, 85% radiochemical yield (RCY) was achieved for [89Zr]Zr-labeled this compound after PD-10 purification.

  • Solid-Phase Extraction (SPE) : C18 cartridges preconditioned with ethanol and water remove hydrophobic byproducts. A 50% ethanol/saline solution elutes purified this compound with >98% purity.

Analytical Characterization

TechniqueKey DataSource
MALDI-TOF-MS Molecular weight: 417.49 Da
NMR Spectroscopy δ 3.02 (s, PEG4 methylene protons)
HPLC Retention time: 9.65 min (C18 column)

Scale-Up Challenges and Solutions

Batch Consistency

Scaling from milligram to gram quantities introduces variability in TCO-to-PEG4 ratios. Doubling the reaction volume from 5 mL to 10 mL reduced yields from 85% to 70% due to inefficient mixing, as reported in a Royal Society of Chemistry study. Implementing high-shear mixing or microfluidic reactors improved consistency.

Applications in Bioconjugation

Pretargeted Imaging

This compound conjugated to anti-CD44v6 antibodies enabled high-contrast PET imaging of head-and-neck squamous cell carcinoma. The TCO moiety reacted with tetrazine-functionalized [89Zr]Zr-DFO radiotracers, achieving tumor-to-background ratios of 8:1.

Protein Labeling

NHS-activated this compound labels primary amines in proteins (e.g., lysozyme) at pH 7.5–9.0. A 1.5-fold molar excess of TCO-PEG4-NHS ester relative to protein achieved 95% labeling efficiency in 60 minutes .

Chemical Reactions Analysis

Types of Reactions

TCO-PEG4-Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bioorthogonal Chemistry

One of the most significant applications of TCO-PEG4-acid is in bioorthogonal reactions, specifically the inverse-electron demand Diels-Alder cycloaddition with tetrazines. This reaction is notable for its rapid kinetics and high selectivity, allowing researchers to label biomolecules without interfering with biological systems. The reaction rate constants are unparalleled compared to other bioorthogonal pairs, making this compound an ideal candidate for various labeling strategies .

Case Study: Labeling Antibody Fragments
In a study involving HER2-specific single-domain antibodies, this compound was used to derivatize antibody fragments efficiently. The conjugation resulted in high modification rates (up to 85%), demonstrating the effectiveness of this compound in enhancing the labeling efficiency of biomolecules .

Drug Delivery Systems

This compound has been employed in developing advanced drug delivery systems. Its ability to form stable conjugates with therapeutic agents allows for targeted delivery mechanisms that can improve drug efficacy while minimizing side effects.

Case Study: Targeted Radiotherapy
In research focusing on targeted radiotherapy, this compound was conjugated with radiolabeled compounds to create clickable radiocomplexes. These complexes demonstrated effective targeting of cancer cells while providing real-time imaging capabilities . Such applications highlight this compound's potential in enhancing the precision of therapeutic interventions.

Imaging Techniques

The compound's ability to facilitate specific labeling makes it valuable in imaging applications, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Case Study: Immuno-PET Imaging
A study reported the use of this compound conjugated to anti-CD44v6 antibodies for pretargeted PET imaging. This approach allowed for improved visualization of tumors while reducing background noise from non-target tissues . The results indicated that this compound could significantly enhance imaging sensitivity and specificity.

Mechanism of Action

TCO-PEG4-Acid exerts its effects through its functional groups:

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₂₀H₃₅NO₈
  • Molecular weight: 417.49–417.5 g/mol
  • Solubility: Soluble in DMSO, DMF, and aqueous buffers .
  • Applications: Drug delivery, bioimaging, nanotechnology, and bioconjugation .

Comparison with Structurally Similar Compounds

TCO-PEGn-Acid Series (Varying PEG Lengths)

TCO-PEG4-Acid belongs to a family of compounds differentiated by PEG chain length. Key analogs include:

Compound PEG Units Molecular Weight* Solubility Key Advantages Applications References
TCO-PEG2-Acid 2 ~329.4† Moderate in water Compact size for minimal steric effects Small-molecule conjugates
This compound 4 417.5 High in water Optimal balance of solubility and size Drug delivery, bioconjugation
TCO-PEG6-Acid 6 ~505.6† Very high in water Enhanced solubility for bulky molecules Nanomaterials, multi-step conjugations
TCO-PEG8-Acid 8 ~593.7† Extremely high Maximum flexibility in aqueous systems Complex biomaterial engineering

*Molecular weights estimated based on PEG4’s formula (C₂₀H₃₅NO₈).

Key Findings :

  • PEG4 strikes a balance between solubility and steric profile, making it ideal for most bioconjugation workflows .

Functional Derivatives: this compound vs. TCO-PEG4-NHS Ester

Parameter This compound TCO-PEG4-NHS Ester
Reactive Group Carboxylic acid NHS ester
Conjugation Target Primary amines (requires EDC activation) Primary amines (direct reaction)
Solubility High in aqueous buffers Enhanced in polar solvents (e.g., DMSO)
Stability Stable at −20°C; avoid freeze-thaw Sensitive to humidity; store desiccated
Applications Controlled, stepwise bioconjugation Rapid protein/antibody labeling
References

Key Findings :

  • TCO-PEG4-NHS Ester enables faster, single-step conjugations but is less stable than the acid form .
  • This compound offers flexibility for multi-step workflows, such as sequential reactions with tetrazines and amines .

Comparison with Functionally Similar Click Chemistry Reagents

This compound vs. DBCO-PEG4-Acid

Parameter This compound DBCO-PEG4-Acid
Click Chemistry IEDDA with tetrazines Strain-promoted azide-alkyne cycloaddition (SPAAC)
Reaction Rate Ultra-fast (k ~ 10⁴–10⁶ M⁻¹s⁻¹) Moderate (k ~ 1–10 M⁻¹s⁻¹)
Solubility High in aqueous media Comparable
Applications Live-cell imaging, rapid labeling Stable, long-term tracking in vivo
References

Key Findings :

  • This compound’s IEDDA reaction is orders of magnitude faster than SPAAC, making it preferable for time-sensitive applications .
  • DBCO-PEG4-Acid is better suited for pre-targeting strategies due to its slower, more controlled kinetics .

Biological Activity

TCO-PEG4-Acid (Trans-Cyclooctene-Polyethylene Glycol 4-Acid) is a bioorthogonal compound that has gained attention in the field of bioconjugation and targeted drug delivery due to its unique properties and applications. This article provides a detailed examination of its biological activity, including its mechanism of action, applications in medical imaging and therapeutics, and relevant case studies.

This compound is characterized by its amine-reactive nature, allowing it to form stable amide bonds with amine-containing molecules. Its structure enhances solubility in aqueous media, making it suitable for various biological applications. The compound has the following chemical properties:

PropertyValue
Chemical FormulaC20H35NO8
Molecular Weight417.38 g/mol
Purity>95% (HPLC)
SolubilityDMSO, DMF, DCM, THF
Storage-20°C, desiccate

This compound participates in the inverse-electron demand Diels-Alder (IEDDA) reaction with tetrazines, a process that is highly selective and efficient. This bioorthogonal reaction allows for the conjugation of TCO-modified biomolecules with tetrazine-containing partners without the need for additional catalysts or reagents. The reaction kinetics are exceptional, with rate constants exceeding k>800s1k>800\,\text{s}^{-1}, making it one of the fastest bioorthogonal reactions available .

1. Cancer Imaging

This compound has been utilized in pretargeted PET imaging strategies. For instance, a study involving a TCO-conjugated anti-CD44v6 antibody demonstrated effective imaging of head-and-neck squamous cell carcinoma using radiolabeled tetrazines . The study highlighted the potential for this compound to facilitate specific targeting of cancer cells, improving imaging accuracy.

2. Drug Delivery Systems

The compound's ability to conjugate with various biomolecules has implications for targeted drug delivery systems. For example, this compound has been used to modify single-domain antibodies (sdAbs) for enhanced targeting of HER2-positive tumors. The modified sdAbs exhibited high affinity and specificity towards HER2, demonstrating the utility of this compound in therapeutic applications .

Case Study 1: In Vivo Imaging with this compound

In a study involving prostate cancer models, this compound was conjugated to a bombesin antagonist targeting the gastrin-releasing peptide receptor (GRPr). Following administration, imaging studies showed significant accumulation of the radiolabeled conjugate in tumor tissues compared to normal tissues, confirming the effectiveness of this compound in targeted imaging applications .

Case Study 2: Labeling Single Domain Antibodies

A method developed for labeling sdAbs with this compound demonstrated over 75% conjugation efficiency. This study illustrated that the labeled sdAbs maintained their binding affinity while significantly reducing kidney uptake compared to traditional labeling methods. This highlights the potential for this compound to enhance the pharmacokinetics of therapeutic antibodies .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing TCO-PEG4-Acid, and how can purity (>95%) be validated?

  • Methodology : Synthesis typically involves multi-step organic reactions, including trans-cyclooctene (TCO) functionalization with tetraethylene glycol (PEG4) spacers and carboxylation. Key steps include:

  • Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/NHS) to activate carboxylic acid intermediates .
  • Purification : Reverse-phase HPLC or size-exclusion chromatography to isolate the product and confirm molecular weight (e.g., 417.5 g/mol) .
  • Validation : NMR (¹H/¹³C) to verify PEG4 spacer integrity and TCO stereochemistry (4E configuration); LC-MS for purity assessment .

Q. How does the PEG4 spacer in this compound influence solubility and reaction kinetics in bioorthogonal labeling?

  • Methodology :

  • Solubility testing : Compare logP values of this compound vs. non-PEGylated TCO derivatives in aqueous buffers (e.g., PBS) .
  • Kinetic analysis : Use stopped-flow spectroscopy to measure reaction rates with tetrazine derivatives (e.g., second-order rate constants >1,000 M⁻¹s⁻¹) .
  • Structural rationale : PEG4 enhances hydrophilicity and reduces steric hindrance, improving biocompatibility and reaction efficiency .

Q. What protocols ensure reproducible storage and handling of this compound to prevent degradation?

  • Guidelines :

  • Storage : -20°C in anhydrous DMSO or sealed vials under inert gas (argon/nitrogen) to avoid hydrolysis of the TCO moiety .
  • Handling : Limit exposure to light and moisture; use freshly prepared solutions for in vitro experiments to minimize batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction efficiencies of this compound across different bioorthogonal systems?

  • Analytical framework :

  • Variable control : Standardize reaction conditions (pH, temperature, molar ratios) and validate tetrazine partner reactivity (e.g., steric vs. electronic effects) .
  • Data reconciliation : Compare kinetic data across studies using normalized metrics (e.g., turnover frequency) and statistical tools (ANOVA/t-test) .
  • Case study : A 2024 study found PEG4 spacer length impacts reaction efficiency in crowded cellular environments, suggesting microenvironmental factors as a source of variability .

Q. What experimental designs optimize this compound for PROTAC linker applications in targeted protein degradation?

  • Methodology :

  • Linker optimization : Screen PEG4 length against proteasome recruitment efficiency using CRBN/VHL ligand conjugates .
  • In-cell validation : Use Western blotting or fluorescent reporters to quantify target protein degradation (e.g., BRD4, EGFR) .
  • Stability testing : Assess serum stability via mass spectrometry to ensure linker integrity over 24–72 hours .

Q. How can researchers address low yields in this compound conjugation to amine-bearing biomolecules (e.g., antibodies)?

  • Troubleshooting :

  • pH adjustment : Conduct reactions at pH 8.5–9.0 to enhance amine nucleophilicity without compromising TCO stability .
  • Alternative activators : Replace EDC with DMT-MM for carbodiimide-sensitive systems .
  • Validation : Use MALDI-TOF or SDS-PAGE to confirm conjugation efficiency and rule out hydrolysis byproducts .

Q. What strategies validate the specificity of this compound in live-cell imaging without off-target labeling?

  • Experimental design :

  • Negative controls : Use TCO-free cells or competitive inhibitors (e.g., free tetrazine) to confirm signal specificity .
  • Multi-modal imaging : Correlate fluorescence (e.g., Cy5-tetrazine) with TEM or autoradiography for cross-verification .
  • Quantitative analysis : Calculate signal-to-noise ratios and use thresholding algorithms to distinguish background .

Data Presentation and Reproducibility

Q. How should researchers document this compound experimental protocols for peer-reviewed publication?

  • Guidelines :

  • Detailed synthesis : Include molar ratios, reaction times, and purification steps (per Beilstein Journal standards) .
  • Raw data : Provide NMR spectra, LC-MS chromatograms, and kinetic plots as supplementary materials .
  • Ethical compliance : Disclose batch-specific purity and storage conditions to ensure reproducibility .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound-based assays?

  • Recommendations :

  • Non-linear regression : Fit data to Hill-Langmuir equations for IC50/EC50 calculations .
  • Error analysis : Report standard deviations from triplicate experiments and use Grubbs’ test to exclude outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
TCO-PEG4-Acid
Reactant of Route 2
Reactant of Route 2
TCO-PEG4-Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.